molecular formula C20H26N2O4 B12323075 18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate

18-Hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate

Cat. No.: B12323075
M. Wt: 358.4 g/mol
InChI Key: UXXCUDYYOMDFPX-UHFFFAOYSA-N
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Description

Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16alpha,17alpha)- is a complex organic compound that belongs to the class of yohimbine derivatives This compound is known for its intricate structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16alpha,17alpha)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: The initial step involves the construction of the yohimbine core structure through a series of cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the carboxylic acid and hydroxyl groups. These modifications are achieved through reactions like esterification, hydrolysis, and oxidation.

    Hydration: The final step involves the hydration of the compound to form the hydrate (1:1) complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16alpha,17alpha)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

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Properties

IUPAC Name

18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3.H2O/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25;/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXCUDYYOMDFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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